molecular formula C9H3ClF6O B1301073 2,6-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-44-2

2,6-Bis(trifluoromethyl)benzoyl chloride

Cat. No.: B1301073
CAS No.: 53130-44-2
M. Wt: 276.56 g/mol
InChI Key: NQMCJGTVZMBTDS-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF6O and a molecular weight of 276.57 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride moiety. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known to be used as an organic intermediate in synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Mode of Action

It’s known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl groups and benzoyl chloride moiety likely play key roles in these reactions.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is soluble in water, though it reacts with water . These properties could influence its absorption and distribution in a biological system.

Result of Action

It’s known to be corrosive and can cause severe skin burns and eye damage . This suggests that the compound can have significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzoyl chloride. For instance, the compound is known to form explosive mixtures with air on intense heating and emit hazardous combustion gases or vapors in the event of fire . Therefore, it’s crucial to handle and store the compound in a well-ventilated place and keep the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 2,6-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction typically involves refluxing the mixture at 80°C for several hours . The reaction can be represented as follows:

2,6-Bis(trifluoromethyl)benzoic acid+Thionyl chloride2,6-Bis(trifluoromethyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,6-Bis(trifluoromethyl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,6-Bis(trifluoromethyl)benzoic acid+Thionyl chloride→2,6-Bis(trifluoromethyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It reacts with water to form 2,6-bis(trifluoromethyl)benzoic acid and hydrogen chloride.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: The hydrolysis reaction typically occurs in the presence of water or aqueous solutions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

    Substituted Products: Depending on the nucleophile, various substituted products can be formed.

    2,6-Bis(trifluoromethyl)benzoic Acid: Formed during hydrolysis.

    Alcohols: Formed during reduction reactions.

Scientific Research Applications

2,6-Bis(trifluoromethyl)benzoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(trifluoromethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

    3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar structure but with trifluoromethyl groups at different positions.

    2-Trifluoromethylbenzoyl Chloride: Contains only one trifluoromethyl group.

Uniqueness

2,6-Bis(trifluoromethyl)benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and electrophilicity compared to similar compounds. This makes it a valuable reagent in various chemical transformations and synthetic applications .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMCJGTVZMBTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371147
Record name 2,6-bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53130-44-2
Record name 2,6-Bis(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53130-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-44-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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